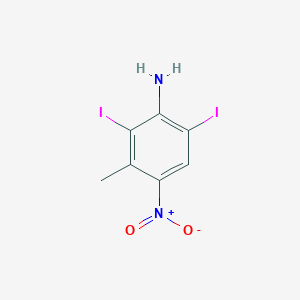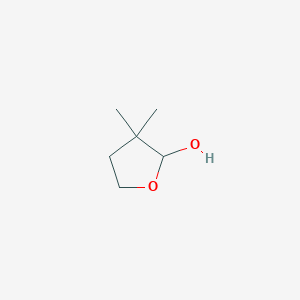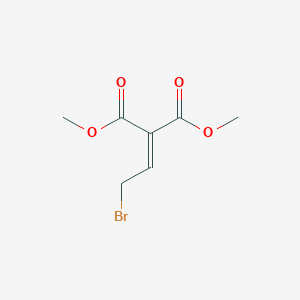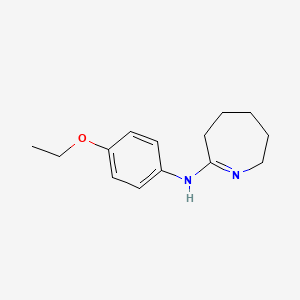
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group attached to an isobenzofuranone core, with four phenyl groups enhancing its stability and reactivity. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While industrial production methods for this specific compound are not widely documented, similar compounds are often synthesized using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, scalability, and efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.
Isobenzofuranone derivatives: Compounds with variations in the isobenzofuranone core.
Tetraphenyl derivatives: Compounds with four phenyl groups attached to different core structures.
Uniqueness
This compound stands out due to its specific combination of a benzylidene group, an isobenzofuranone core, and four phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C39H26O2 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C39H26O2/c40-39-38-36(31-24-14-5-15-25-31)34(29-20-10-3-11-21-29)33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)37(38)32(41-39)26-27-16-6-1-7-17-27/h1-26H/b32-26- |
Clave InChI |
JYGNJEJSBNTYKA-FSRJSHLRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)


![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)




![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)


